molecular formula C19H11Cl2N3O3 B2901672 (2Z)-N-acetyl-6,8-dichloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide CAS No. 313954-15-3

(2Z)-N-acetyl-6,8-dichloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2901672
CAS No.: 313954-15-3
M. Wt: 400.22
InChI Key: NNRDFSHBVFUVTO-CLCOLTQESA-N
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Description

(2Z)-N-acetyl-6,8-dichloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. Similar compounds have been found to interact with various proteins and enzymes in the body

Mode of Action

It contains an imine group, which is known to undergo reactions with primary amines to form imine derivatives, also known as schiff bases . These reactions are acid-catalyzed and reversible .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Imine formation is a key step in many biochemical reactions, including the synthesis of many important biomolecules . Therefore, it is possible that this compound could interfere with these pathways.

Pharmacokinetics

Similar compounds have been found to have varying degrees of bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. The formation of imine derivatives could potentially alter the function of target proteins or enzymes, leading to changes in cellular processes .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the rate of imine formation is generally greatest near a pH of 5, and drops at higher and lower pH’s .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-acetyl-6,8-dichloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions.

    Introduction of Chlorine Atoms: Chlorination of the chromene core is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Acetylation: The acetyl group is introduced via acetylation using acetic anhydride in the presence of a catalyst such as pyridine.

    Formation of the Imino Group: The imino group is formed by reacting the chromene derivative with an appropriate amine, such as 4-cyanophenylamine, under controlled conditions.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chromenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-acetyl-6,8-dichloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has potential applications in the study of enzyme inhibition and receptor binding due to its structural similarity to natural ligands. It can be used in assays to investigate the activity of various biological targets.

Medicine

In medicine, the compound’s unique structure may offer therapeutic potential. It could be explored for its anti-inflammatory, anticancer, or antimicrobial properties. Its ability to interact with specific biological pathways makes it a candidate for drug development.

Industry

Industrially, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-acetyl-6,8-dichloro-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide
  • (2Z)-N-acetyl-6,8-dichloro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide
  • (2Z)-N-acetyl-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide

Uniqueness

What sets (2Z)-N-acetyl-6,8-dichloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide apart is the presence of the cyanophenyl group, which can significantly influence its electronic properties and reactivity. This unique substituent may enhance its binding affinity to certain biological targets, making it more effective in specific applications compared to its analogs.

Properties

IUPAC Name

N-acetyl-6,8-dichloro-2-(4-cyanophenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2N3O3/c1-10(25)23-18(26)15-7-12-6-13(20)8-16(21)17(12)27-19(15)24-14-4-2-11(9-22)3-5-14/h2-8H,1H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRDFSHBVFUVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=CC2=CC(=CC(=C2OC1=NC3=CC=C(C=C3)C#N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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